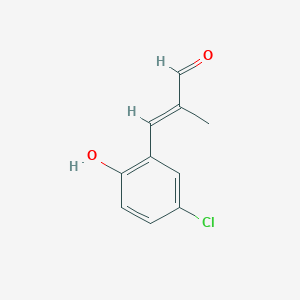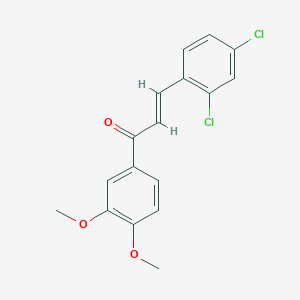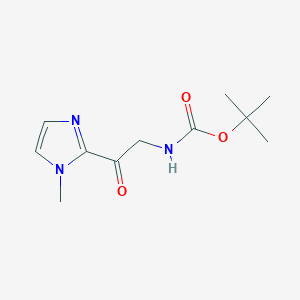
Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate
Descripción general
Descripción
Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H7Cl2F3O2 . It has a molecular weight of 287.06 . This compound is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate is1S/C10H7Cl2F3O2/c1-2-17-9(16)8-6(11)3-5(4-7(8)12)10(13,14)15/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate is a liquid at room temperature . It has a molecular weight of 287.06 .Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis :
- Gaidarzhy, Motnyak, and Kunshenko (2020) studied the interaction of ethyl 2,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride in anhydrous hydrogen fluoride solution. They observed the formation of unique fluorine-containing compounds like 2-hydroxy-4-pentafluoroethoxybenzoates, indicating the compound's potential in advanced organic synthesis and fluorination reactions (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Material Science and Polymer Research :
- Bracon, Guittard, Givenchy, and Géribaldi (2000) synthesized monomers including 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)benzoyloxy]benzoates, showcasing their application in creating side-chain liquid crystalline polysiloxanes. These compounds, characterized by differential scanning calorimetry and thermal optical polarized microscopy, exhibited high smectogen properties, crucial for advanced material science (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
Advanced Organic Chemistry and Ligand Design :
- The work by Mahaffy and Hamilton (1987) on the preparation of tricarbonylchromium complexes of substituted benzoic acid esters, including ethyl benzoate derivatives, highlights its relevance in creating complex organometallic structures. Such studies are foundational in the field of coordination chemistry and ligand design (Mahaffy & Hamilton, 1987).
Pharmaceutical Chemistry and Drug Design :
- Kuwano, Fujita, Furuta, and Yamada (2008) synthesized novel compounds like ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB), demonstrating its application as a partial juvenile hormone (JH) antagonist. This research has implications in the development of new pharmaceutical agents and hormone-related therapies (Kuwano, Fujita, Furuta, & Yamada, 2008).
Environmental Science and Pesticide Research :
- Ishiguro, Fujita, Kim, Shiotsuki, and Kuwano (2003) prepared Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate as an anti-juvenile hormone agent. This compound induced JH-deficiency symptoms in silkworm larvae, suggesting its potential use in developing environmentally friendly pest control strategies (Ishiguro, Fujita, Kim, Shiotsuki, & Kuwano, 2003).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2F3O2/c1-2-17-9(16)8-6(11)3-5(4-7(8)12)10(13,14)15/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSWNADHLKUFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601249011 | |
| Record name | Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate | |
CAS RN |
189338-33-8 | |
| Record name | Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189338-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate](/img/structure/B6326926.png)

![1-[(3-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B6326946.png)





